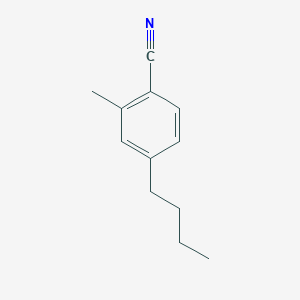

4-Butyl-2-methylbenzonitrile

Description

4-Butyl-2-methylbenzonitrile (C₁₂H₁₅N) is a substituted benzonitrile derivative characterized by a butyl chain at the para position and a methyl group at the ortho position of the benzene ring. Its InChI encoding is 1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3, which highlights its structural features . The compound is hazardous upon inhalation, skin contact, or ingestion, with irritant effects on the eyes, respiratory tract, and skin. It is primarily utilized in chemical synthesis and pharmaceutical research due to its nitrile functional group, which enables diverse reactivity in organic transformations .

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

4-butyl-2-methylbenzonitrile |

InChI |

InChI=1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3 |

InChI Key |

KPFSRZVLRGZATG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=C(C=C1)C#N)C |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)C#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Butyl-2-methylbenzonitrile belongs to the benzonitrile family, which includes derivatives with varying substituents. A comparison with analogous compounds reveals key differences in molecular weight, substituent positions, and applications:

Key Observations :

- Substituent Effects : The butyl group in 4-butyl-2-methylbenzonitrile increases hydrophobicity compared to shorter-chain analogs like ethyl-substituted derivatives. This impacts solubility and reactivity in polar solvents.

- Functional Groups: The nitrile group in benzonitriles enables nucleophilic additions (e.g., hydrolysis to amides), while ether or amide groups in analogs like N-(2-(4-ethylphenoxy)ethyl)acetamide limit such reactivity .

Physicochemical Properties

- Boiling/Melting Points : Longer alkyl chains (e.g., butyl vs. ethyl) typically elevate melting points due to increased van der Waals interactions.

- Stability : Nitriles generally exhibit higher thermal stability than esters or amides, making 4-butyl-2-methylbenzonitrile suitable for high-temperature reactions.

Limitations vs. Alternatives

- Reactivity: Unlike 2-((4-ethylphenoxy)methyl)benzonitrile, 4-butyl-2-methylbenzonitrile lacks ether linkages, restricting its use in polyether synthesis.

- Safety : Its higher toxicity compared to acetamide derivatives necessitates stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.